G-1

概要

説明

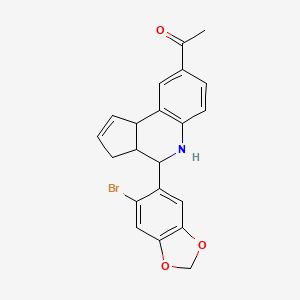

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone is a complex organic compound belonging to the quinoline family. It is characterized by its unique structure, which includes a brominated benzodioxole moiety and a cyclopentaquinoline core.

準備方法

The synthesis of G-1 involves several steps. One common method includes the following steps:

Formation of the benzodioxole moiety: This step involves the bromination of 1,3-benzodioxole using N-bromosuccinimide (NBS) in the presence of a catalyst.

Cyclopentaquinoline core synthesis: The cyclopentaquinoline core is synthesized through a series of cyclization reactions, often involving palladium-catalyzed amination.

Coupling of the benzodioxole and cyclopentaquinoline: The final step involves coupling the brominated benzodioxole with the cyclopentaquinoline core under specific reaction conditions, such as using a base like cesium carbonate (Cs2CO3) and a palladium catalyst.

化学反応の分析

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Cancer Therapy

G-1 has demonstrated significant anticancer potential, particularly in ovarian cancer. Research indicates that this compound:

- Inhibits Cell Proliferation : this compound blocks tubulin polymerization, disrupting microtubule assembly, which leads to cell cycle arrest in ovarian cancer cells. This mechanism is similar to that of vinca alkaloids, commonly used chemotherapy drugs .

- Induces Apoptosis : Treatment with this compound has been shown to increase apoptosis in ovarian cancer cells, as evidenced by morphological changes and DNA fragmentation .

- Regulates Cell Cycle Progression : Studies have shown that this compound treatment can stimulate cell-cycle progression in certain cancer cell lines while also increasing the proportion of cells in the G2/M phases of mitosis .

Table 1: Effects of this compound on Ovarian Cancer Cells

| Effect | Observation | Reference |

|---|---|---|

| Cell Proliferation | Decreased viability (MTT assay) | |

| Apoptosis | Increased apoptotic cells | |

| Cell Cycle Arrest | Arrest in prophase of mitosis |

Metabolic Disorders

Recent studies have explored the role of this compound in metabolic health, particularly its impact on obesity and diabetes:

- Enhancement of Energy Expenditure : In animal models, this compound treatment resulted in increased whole-body energy expenditure. This was associated with upregulation of mitochondrial gene expression in brown adipose tissue and skeletal muscle, suggesting enhanced oxidative metabolism .

- Improvement of Glucose and Lipid Homeostasis : The upregulation of genes involved in lipid metabolism indicates that this compound may support metabolic health by improving glucose and lipid homeostasis .

Table 2: Metabolic Effects of this compound Treatment

Case Study 1: Ovarian Cancer Treatment

A study involving IGROV-1 and SKOV-3 ovarian cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis through mechanisms involving key protein kinases and mitotic-promoting factors. The treatment led to significant changes in the expression levels of proteins associated with cell cycle regulation .

Case Study 2: Metabolic Impact

In a preclinical model examining the effects of this compound on obesity, researchers found that administration of this compound led to significant improvements in metabolic parameters. Mice treated with this compound exhibited increased mitochondrial activity and enhanced glucose tolerance, suggesting potential applications for managing metabolic disorders such as type 2 diabetes .

作用機序

The mechanism of action of G-1 involves its interaction with G protein-coupled estrogen receptor (GPER). It binds to GPER with high affinity, activating multiple intracellular signaling pathways. This activation leads to increased cytosolic calcium levels and inhibition of cell migration. The compound does not bind to classical estrogen receptors (ERα and ERβ), making it a selective GPER agonist .

類似化合物との比較

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone can be compared with other similar compounds, such as:

4-(6-Bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: This compound shares a similar benzodioxole moiety but differs in its quinoline core structure.

2-Propenal, 3-(1,3-benzodioxol-5-yl): This compound contains a benzodioxole moiety but has a different functional group and overall structure.

特性

CAS番号 |

881639-98-1 |

|---|---|

分子式 |

C21H18BrNO3 |

分子量 |

412.3 g/mol |

IUPAC名 |

1-[(3aR,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |

InChI |

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14-,21?/m1/s1 |

InChIキー |

VHSVKVWHYFBIFJ-LYWAUEGTSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |

異性体SMILES |

CC(=O)C1=CC2=C(C=C1)NC([C@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 |

正規SMILES |

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |

外観 |

Solid powder |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone G-1 ethanone compound GPR30 agonist G1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of G-1 in glioblastoma cells?

A1: this compound exhibits a cytostatic effect on GBM cells by disrupting tubulin dynamics. [] This disruption blocks tubulin polymerization, a crucial process for cell division, leading to G2/M cell cycle arrest. []

Q2: Is the effect of this compound on tubulin dynamics dependent on the G-protein-coupled estrogen receptor (GPER)?

A2: Interestingly, the observed this compound-induced blockade of tubulin polymerization and subsequent cell cycle arrest appear to be independent of GPER. [] Further research is needed to fully elucidate the precise molecular target of this compound.

Q3: Does this compound enhance the efficacy of temozolomide, the standard chemotherapy for GBM?

A3: Yes, research indicates that this compound potentiates the effect of temozolomide. [] Combining both treatments leads to a prolonged mitotic arrest, even in GBM cell lines less sensitive to temozolomide alone. []

Q4: What is the significance of GPER expression in GBM patients?

A4: In silico analysis suggests that GPER expression levels might correlate with survival rates in female GBM patients. [] This finding highlights the potential influence of estrogen signaling pathways in GBM progression, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。